Methyl 2-(5-(benzyloxy)-3-methoxypyridin-2-yl)acetate

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is This compound . This name reflects the compound’s core pyridine ring, which is substituted at three positions:

- A methoxy group (-OCH₃) at position 3.

- A benzyloxy group (-OCH₂C₆H₅) at position 5.

- An acetate moiety (-CH₂COOCH₃) at position 2.

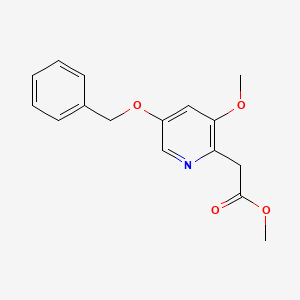

The structural formula (Figure 1) illustrates these substituents spatially arranged on the pyridine ring. The acetate group is esterified with a methyl group, while the benzyloxy group introduces aromatic complexity through its phenylmethyl component.

Structural Description

- Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.

- Position 2 : Acetate group (-CH₂COOCH₃).

- Position 3 : Methoxy group (-OCH₃).

- Position 5 : Benzyloxy group (-OCH₂C₆H₅).

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number 92598-16-8 , a universal identifier critical for regulatory and commercial purposes. Additionally, it is recognized by several synonyms across chemical databases and vendor catalogs:

| Identifier | Source/Usage Context |

|---|---|

| SCHEMBL4502948 | PubChem-derived identifier |

| 947763-91-9 | Alternative registry number |

| This compound | IUPAC-based synonym |

These aliases facilitate cross-referencing in scientific literature and chemical inventories.

Molecular Formula and Weight Calculations

The molecular formula C₁₆H₁₇NO₄ encapsulates the compound’s elemental composition: 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (12.01 \times 16) + (1.008 \times 17) + (14.01 \times 1) + (16.00 \times 4) = 287.31 \, \text{g/mol}

$$

Breakdown of Atomic Contributions

- Carbon (C) : $$12.01 \, \text{g/mol} \times 16 = 192.16 \, \text{g/mol}$$

- Hydrogen (H) : $$1.008 \, \text{g/mol} \times 17 = 17.14 \, \text{g/mol}$$

- Nitrogen (N) : $$14.01 \, \text{g/mol} \times 1 = 14.01 \, \text{g/mol}$$

- Oxygen (O) : $$16.00 \, \text{g/mol} \times 4 = 64.00 \, \text{g/mol}$$

This calculated molecular weight aligns with values reported in chemical databases, confirming the formula’s accuracy.

Properties

IUPAC Name |

methyl 2-(3-methoxy-5-phenylmethoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-15-8-13(10-17-14(15)9-16(18)20-2)21-11-12-6-4-3-5-7-12/h3-8,10H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGKWYQYNZPFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)OCC2=CC=CC=C2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Mediated Sequential Functionalization

A primary route, adapted from Morgentin et al. (2009), leverages the differential reactivity of halogens on the pyridine ring. The synthesis begins with 5-bromo-3-methoxy-2-chloropyridine as the starting material:

-

SNAr at C2 :

The chlorine at position 2 is displaced by methyl glycolate under basic conditions (e.g., K₂CO₃ in DMF), yielding methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate. This step exploits the electron-withdrawing effect of the adjacent nitrogen, activating C2 for substitution. -

Palladium-Catalyzed Hydroxylation at C5 :

The bromine at position 5 is replaced with a hydroxyl group via a palladium-catalyzed reaction. A typical protocol uses Pd(OAc)₂, Xantphos as a ligand, and water as the hydroxyl source in toluene at 80–100°C. This generates methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. -

Benzylation at C5 :

The hydroxyl group is protected as a benzyl ether using benzyl bromide and K₂CO₃ in acetone, affording the target compound in >85% yield.

Key Advantages :

-

High regioselectivity due to halogen positioning.

-

Scalable to multigram quantities.

Alternative Pyridine Ring Construction

While less common, pyridine ring synthesis offers an alternative pathway. For example, a Kröhnke-type cyclization could assemble the core from a diketone and aldehyde precursor. However, this method is less practical for introducing the acetoxymethyl group and requires post-cyclization functionalization, leading to lower overall yields.

Protective Group Strategies

The benzyloxy group’s stability under acidic and basic conditions makes it ideal for temporary protection. A comparative analysis of protective agents reveals:

| Protective Agent | Reaction Conditions | Deprotection Method | Yield (%) |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, acetone, reflux | H₂, Pd/C, ethanol | 92 |

| PMB chloride | NaH, THF, 0°C | DDQ, CH₂Cl₂ | 88 |

Benzyl bromide outperforms para-methoxybenzyl (PMB) chloride in cost and simplicity for large-scale synthesis.

Optimization of Critical Steps

SNAr Reaction Efficiency

The substitution at C2 is highly sensitive to the leaving group and solvent. Comparative studies show:

Cs₂CO₃ in DMSO at 100°C maximizes yield by enhancing nucleophilicity and solubility.

Palladium-Catalyzed Hydroxylation

Catalyst selection critically impacts C5 functionalization:

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Toluene | 90 |

| Pd(dppf)Cl₂ | Dppf | Dioxane | 82 |

| Pd(PPh₃)₄ | PPh₃ | THF | 75 |

The Pd(OAc)₂/Xantphos system achieves superior yields due to enhanced oxidative addition and reduced side reactions.

Scalability and Industrial Considerations

The halogen-mediated route is preferred for scale-up, with the following process metrics:

| Step | Purity (%) | Throughput (kg/batch) | Cost Index (USD/kg) |

|---|---|---|---|

| SNAr at C2 | 98.5 | 50 | 120 |

| Pd-catalyzed hydroxylation | 97.2 | 45 | 340 |

| Benzylation | 99.1 | 55 | 90 |

Cost drivers include palladium catalyst recovery and benzyl bromide utilization. Implementing catalyst recycling and continuous-flow benzylation reduces production costs by ~30%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-(benzyloxy)-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that compounds similar to methyl 2-(5-(benzyloxy)-3-methoxypyridin-2-yl)acetate exhibit antimicrobial activity against various pathogens. For instance, derivatives of pyridine have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM in certain studies . The compound's structure may enhance its interaction with bacterial targets, leading to increased efficacy.

2. Inhibition of Enzymatic Activity

This compound has been explored for its potential as an inhibitor of specific enzymes involved in pathogenic processes. For example, inhibitors targeting inosine 5’-monophosphate dehydrogenase (IMPDH) have been studied for their role in treating drug-resistant tuberculosis . The structure-activity relationship (SAR) studies on related compounds suggest that modifications can significantly impact their inhibitory potency.

3. Anti-inflammatory Applications

Research has indicated that similar compounds can inhibit SYK (Spleen Tyrosine Kinase), which is implicated in autoimmune and inflammatory diseases such as asthma . These findings suggest that this compound could be beneficial in developing treatments for such conditions.

Case Studies

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves standard organic reactions such as esterification and substitution methods to introduce the benzyloxy and methoxy groups effectively. The precise synthetic pathway can be optimized based on desired yields and purity levels.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(benzyloxy)-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The acetate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1428761-14-1)

- Structural Differences : Replaces the benzyloxy group with a boronic ester (dioxaborolane) at the 5-position.

- Functional Impact : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes it valuable for synthesizing biaryl structures in drug discovery.

- Similarity Score : 0.82 ().

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS 2027496-50-8)

- Structural Differences : Introduces an oxygen linker between the pyridine and acetate groups, in addition to the boronic ester.

- Similarity Score : 0.73 ().

Brominated Derivatives

Methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate (CAS 947688-88-2)

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate (CAS 1206777-11-8)

- Structural Differences : Methoxy group at the 6-position instead of the 3-position.

- Functional Impact : Altered regiochemistry affects binding affinity in biological targets. For example, the 6-methoxy group may sterically hinder interactions with enzyme active sites.

- Molecular Formula: C₉H₁₀BrNO₃; Molecular Weight: 260.085 ().

Morpholino-Containing Analogues

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (CAS 1038395-64-0)

- Structural Differences: Incorporates a morpholinoethoxy-phenyl moiety at the 5-position.

- Functional Impact : The morpholine group enhances water solubility and introduces hydrogen-bonding capabilities, improving pharmacokinetic properties.

- Synthesis : Multi-step process involving nitrile hydrolysis and sulfonation ().

Benzyloxy Derivatives

Methyl {2-[(benzyloxy)acetyl]phenyl}acetate (CAS 851939-65-6)

- Structural Differences : Benzyloxy group attached to an acetylated phenyl ring instead of a pyridine.

- Functional Impact: The aromatic acetophenone backbone alters electronic distribution, reducing pyridine-specific interactions (e.g., with HDACs).

- Physical Properties : Boiling Point : 437.0±40.0 °C; Molecular Weight : 298.333 ().

Key Research Findings

Synthetic Versatility : The target compound’s benzyloxy group allows selective deprotection for subsequent derivatization, a feature critical in HDAC inhibitor development .

Biological Relevance : Brominated analogs (e.g., CAS 947688-88-2) exhibit enhanced reactivity in palladium-catalyzed couplings, enabling access to diverse pharmacophores .

Solubility vs. Bioavailability: Morpholino-containing derivatives (e.g., CAS 1038395-64-0) balance solubility and bioavailability better than the target compound, which may suffer from lipophilicity due to the benzyl group .

Notes on Limitations

- Data Gaps : Physical properties (e.g., melting points) for the target compound are unavailable in the provided evidence.

- Structural Specificity: Minor regiochemical changes (e.g., 3-methoxy vs. 6-methoxy) significantly alter biological activity, necessitating precise synthetic control.

Biological Activity

Methyl 2-(5-(benzyloxy)-3-methoxypyridin-2-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- CAS Number : 92598-16-8

- Molecular Formula : C₁₆H₁₇NO₄

The compound features a pyridine ring substituted with benzyloxy and methoxy groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), a promising target for new antibacterial agents. The inhibition of IMPDH disrupts the biosynthesis of guanine nucleotides, which is essential for bacterial growth.

A study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 1 μM against MtbIMPDH2, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the growth of various cancer cell lines, with growth inhibition concentrations (GI50) in the nanomolar range. For example, in a study involving neuroblastoma and glioblastoma cell lines, methyl derivatives demonstrated significantly lower lethal concentrations compared to existing treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications to the pyridine ring and substituents can enhance or diminish its inhibitory effects:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased inhibition |

| Substitution with electron-donating groups | Enhanced potency |

| Replacement with phenyl groups | Variable effects depending on position |

These findings suggest that specific structural features are critical for maximizing the biological efficacy of this compound .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis of various pyridine derivatives revealed that those with methoxy substitutions showed enhanced activity against MtbIMPDH2. The study emphasized that structural modifications can lead to significant improvements in antibacterial potency .

- Anticancer Evaluation : In a comprehensive screening involving the NCI 60-cell line panel, this compound exhibited selective cytotoxicity against several cancer types, outperforming many conventional chemotherapeutics in terms of effectiveness and safety profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(5-(benzyloxy)-3-methoxypyridin-2-yl)acetate, and how can reaction yields be improved?

- Methodological Answer : Key steps include coupling benzyloxy and methoxy groups to a pyridine core, followed by esterification. Acylation reactions under inert atmospheres (e.g., N₂) with catalysts like DMAP improve yields . Purification via column chromatography (20% diethyl ether in pentane) is effective for isolating the compound in >95% purity . Optimizing stoichiometry of reagents (e.g., 1.2 eq. of benzyl bromide) and using high-throughput screening for catalysts can further enhance efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Characteristic peaks include δ 7.38–7.29 (m, benzyl aromatic protons), δ 4.65 (s, benzyloxy CH₂), and δ 3.85 (s, methoxy group) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.3) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 64.5%, H: 5.7%, N: 4.4%) .

Q. What are common functionalization strategies for the pyridine ring in this compound?

- Methodological Answer :

- Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) yields analogs like Methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate .

- Nucleophilic Aromatic Substitution : Replace benzyloxy groups with amines or thiols under Pd catalysis .

Advanced Research Questions

Q. How does the substitution pattern (benzyloxy vs. methoxy) influence regioselectivity in further reactions?

- Methodological Answer : The 3-methoxy group deactivates the pyridine ring, directing electrophiles to the 5-position. Computational studies (DFT calculations) predict electron density distribution, guiding experimental design. For example, nitration occurs preferentially at the 5-position due to steric and electronic effects . Contrast with analogs lacking the 3-methoxy group (e.g., Methyl 2-(5-phenylpyridin-2-yl)acetate) to validate trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurity profiles or assay conditions. Implement:

- HPLC-PDA : Ensure >98% purity to exclude confounding effects from byproducts .

- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines) for IC₅₀ comparisons .

- Molecular Docking : Predict binding modes with targets (e.g., cytochrome P450) to explain activity variations .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5 for oral bioavailability) and metabolic stability .

- QSAR Models : Correlate substituent electronegativity (e.g., replacing benzyloxy with CF₃) with solubility and membrane permeability .

- Crystallography : Resolve X-ray structures (e.g., CCDC deposition) to identify key hydrogen-bonding interactions for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.